molecular formula C16H20N4O B079390 Piperazine, 1-(3-amino-4-pyridyl)-4-(4-methoxyphenyl)- CAS No. 14549-66-7

Piperazine, 1-(3-amino-4-pyridyl)-4-(4-methoxyphenyl)-

Cat. No. B079390
CAS RN: 14549-66-7
M. Wt: 284.36 g/mol
InChI Key: YJFIEQCODBNRMQ-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-amino-4-pyridyl)-4-(4-methoxyphenyl)-, commonly known as PAP, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound with a pyridine ring and a phenyl ring, and it has been found to have various applications in the field of biochemistry and pharmacology. The purpose of

Mechanism Of Action

The mechanism of action of PAP is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. PAP has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death.

Biochemical And Physiological Effects

PAP has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PAP has also been found to inhibit the migration and invasion of cancer cells, which is important for the prevention of metastasis. Additionally, PAP has been found to have anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using PAP in lab experiments is its versatility. It can be used as a fluorescent probe, an anticancer agent, and a ligand for metal complexes. Additionally, PAP is relatively easy to synthesize and has a high yield. However, one of the limitations of using PAP is its potential toxicity. PAP has been found to be toxic to some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of PAP in scientific research. One direction is the development of PAP-based fluorescent probes for the detection of other metal ions, such as iron and mercury. Another direction is the synthesis of PAP analogues with improved anticancer properties and reduced toxicity. Additionally, the use of PAP as a ligand for the synthesis of metal complexes with novel properties and applications is an area of future research.

Synthesis Methods

The synthesis of PAP involves the reaction of 4-methoxybenzaldehyde with 3-amino-4-pyridinecarboxylic acid in the presence of a catalyst. The resulting product is then reduced to obtain PAP. The yield of PAP can be increased by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.

Scientific Research Applications

PAP has been found to have various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. PAP has also been found to have anticancer properties, as it inhibits the growth of cancer cells. Additionally, PAP has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.

properties

CAS RN

14549-66-7

Product Name

Piperazine, 1-(3-amino-4-pyridyl)-4-(4-methoxyphenyl)-

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

4-[4-(4-methoxyphenyl)piperazin-1-yl]pyridin-3-amine

InChI

InChI=1S/C16H20N4O/c1-21-14-4-2-13(3-5-14)19-8-10-20(11-9-19)16-6-7-18-12-15(16)17/h2-7,12H,8-11,17H2,1H3

InChI Key

YJFIEQCODBNRMQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N

Other CAS RN

14549-66-7

synonyms

4-[4-(4-Methoxyphenyl)-1-piperazinyl]-3-pyridinamine

Origin of Product

United States

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